molecular formula C9H16N2 B046681 1,8-Diazabicyclo[5.4.0]undec-7-ene CAS No. 6674-22-2

1,8-Diazabicyclo[5.4.0]undec-7-ene

Cat. No. B046681
CAS RN: 6674-22-2
M. Wt: 152.24 g/mol
InChI Key: GQHTUMJGOHRCHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

DBU is synthesized through complex organic synthesis routes involving multiple steps and specific reagents to form its unique bicyclic structure. The detailed synthesis procedures ensure the high purity and reactivity of DBU for its use in sensitive chemical reactions.

Molecular Structure Analysis

The molecular structure of DBU is characterized by its bicyclic framework, incorporating nitrogen atoms at strategic positions. This structural arrangement is pivotal for DBU's chemical reactivity, providing the compound with its strong basicity and nucleophilicity. The structure also facilitates the formation of stable intermediates in reactions, making DBU an effective catalyst.

Chemical Reactions and Properties

DBU is involved in various chemical reactions, such as the methylation of phenols, indoles, and benzimidazoles using dimethyl carbonate, and the esterification of carboxylic acids. Its role as a nucleophilic catalyst in these reactions is critical for achieving high yields and efficient reaction rates. DBU's ability to act as a ligand in atom transfer radical polymerization (ATRP) and to facilitate one-pot synthesis in aqueous media further highlights its versatility in organic synthesis (Shieh, Dell, & Repič, 2001), (Shieh, Dell, & Repič, 2002).

Physical Properties Analysis

DBU's physical properties, such as its melting point, boiling point, and solubility in various solvents, are tailored to its applications in chemical synthesis. Its liquid state at room temperature and compatibility with a range of organic solvents make it accessible for diverse chemical processes.

Chemical Properties Analysis

The chemical properties of DBU, including its basicity, nucleophilicity, and reactivity towards different chemical groups, are central to its function in organic synthesis. Its stability under various conditions and the ability to participate in multiple types of chemical reactions without degradation are key attributes that contribute to its effectiveness as a catalyst and reagent.

For more in-depth information and specific examples of DBU's applications in chemical reactions, the following references provide detailed insights into its synthesis, molecular structure, and chemical properties: (Shieh, Dell, & Repič, 2001), (Shieh, Dell, & Repič, 2002), (Khurana, Nand, & Saluja, 2014).

Scientific Research Applications

  • Polymerization : DBU acts as a ligand for atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, enabling the production of polymers with good control of molecular weight and low polydispersity (Fournier et al., 2005).

  • Catalysis : It catalyzes the one-pot synthesis of various compounds like tetrahydro-4H-chromenes and pyrano[d]pyrimidines in aqueous medium, demonstrating its efficiency as a catalyst (Khurana et al., 2014).

  • Surfactant and Basic Catalyst : As Polyethylene Glycol-Bonded DBU (PEG-DBU), it serves as a surfactant-combined basic catalyst for multicomponent synthesis of novel compounds in water, highlighting its dual role (Shekouhy & Khalafi‐Nezhad, 2016).

  • Methylation Acceleration : DBU promotes the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions, accelerating the process significantly (Shieh et al., 2001).

  • Esterification Catalyst : It is effective in the esterification of carboxylic acids with dimethyl carbonate, providing high yields for acid-sensitive methyl esters (Shieh et al., 2002).

  • Organometallic Chemistry : DBU is used in organometallic chemistry, as seen in its role in the selective carbonyl substitution of a ruthenium-cobalt complex (Regragui & Dixneuf, 1988).

  • Dehydrochlorination Agent : In organochlorohydrogermanes, DBU acts as an efficient dehydrochlorination agent, enabling selective synthesis of digermanes with bulky substituents (Rivière et al., 1985).

  • Reaction Media in Synthesis : DBU can dissolve cellulose and serves as an efficient reaction media for the synthesis of cellulose esters under mild conditions (Yang et al., 2014).

  • Carbon Dioxide Carrier : Lithium 1,8-diazabicyclo[5.4.0]undec-7-en-6-ide, a derivative of DBU, is used as a novel carbon dioxide carrier, transferring the carboxylato moiety to active methylene compounds (Matsumura et al., 1983).

  • Ligand in Complex Chemistry : DBU is identified as a weakly emissive, non-innocent ligand in a Cu(I)L2 complex, showing complex behavior in solution (Clausing et al., 2020).

  • Ionic Liquid Formation : DBU-derived task-specific ionic liquids, such as [DBU][Lac] and [DBU][Ac], catalyze aza-Michael additions of aromatic amines to unsaturated ketones (Ying et al., 2009).

  • Facilitating Regeneration in Synthesis : DBU is a highly efficient regenerant for the facile regeneration of (hetero)arylamins from their acetamides and benzoamides (Chakrabarty et al., 2002).

  • Catalysis in Amidation : It efficiently catalyzes the amidation of acyl imidazoles, providing safety and cost advantages over other reagents (Larrivée-Aboussafy et al., 2010).

  • Synthesis of Functionalized Compounds : DBU catalyzes the synthesis of highly functionalized pyridines in aqueous ethanol, showcasing its role in facilitating complex chemical reactions (Mamgain et al., 2009).

  • Multicyclic Semi-Alkaloids Synthesis : It is used in synthesizing novel multicyclic semi-alkaloids with antimicrobial activity (Parhizkar et al., 2017).

  • Organic Syntheses : DBU is effective as a reagent for dehydrobromination and esterification in organic syntheses, particularly in polymer-supported forms (Tomoi et al., 1984).

  • Synthesis of 1,3,4-Oxadiazoles : The DBU-mediated synthesis of 1,3,4-oxadiazoles is an efficient method providing excellent yields under mild conditions (Pardeshi et al., 2010).

Safety And Hazards

DBU is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

DBU has been used in a variety of chemical reactions and its use continues to expand. For instance, it has been used in the synthesis of terminal aryl- and styryl-acetylenes . It has also been used in the reduction of azides to amines . These examples demonstrate the versatility of DBU and suggest that it will continue to be a valuable reagent in organic synthesis.

properties

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
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InChI

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHTUMJGOHRCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCCCN2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16N2
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DSSTOX Substance ID

DTXSID2049424
Record name 1,8-Diazabicyclo[5.4.0]undec-7-ene
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Molecular Weight

152.24 g/mol
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Physical Description

Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline]
Record name Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-
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Vapor Pressure

0.05 [mmHg]
Record name 1,8-Diazabicyclo(5.4.0)undec-7-ene
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Product Name

1,8-Diazabicyclo[5.4.0]undec-7-ene

CAS RN

6674-22-2
Record name 1,8-Diazabicyclo[5.4.0]undec-7-ene
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Record name 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of product of Step 3 and 2.13 g of 2,6-lutidine is heated at 143° C. for 30 minutes. Two drops of DBU are added and the reaction mixture is heated for additional 1 hour and 30 minutes, cooled and worked up as in (b) above to give 4.23 g of the desired product. The reaction can also be carried out in excess of 2,6-lutidine and a catalytic amount of DBU without solvent or in the presence of toluene as solvent giving similar results.
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Synthesis routes and methods II

Procedure details

Compounds of Formula (I) wherein R1 is --SO2NHCO2R24 may be prepared by reacting an appropriate chloroformate with the sulfonamide (29) in pyridine or in the presence of DBU in THF to afford the desired compound (41), as outlined in Scheme 11. ##STR99##
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sulfonamide
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Synthesis routes and methods III

Procedure details

Compound 54 is then converted in two steps into O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate (55). First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate. Preferably, this reaction is conducted by contacting compound 54 with from about 1.1 to about 1.5 equivalents of hydrazine acetate (prepared by known procedures from hydrazine and acetic anhydride) at a temperature of from about 0° C. to about 20° C. for about 5 to about 10 hours. Typically, the reaction is conducted in an anhydrous solvent, such as dimethylformamide. Treatment of the resulting product with trichloroacetonitrile in the presence of an amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides compound 55. This reaction is typically conducted in an anhydrous inert organic solvent, such as dichloromethane, using an excess of trichloroacetonitrile.
[Compound]
Name
Compound 54
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O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
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Synthesis routes and methods IV

Procedure details

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer was fitted with a septum and a cool-trap condenser. It was charged with C60 (NO2). (100 mg) and tetrahydrofuran (15 ml). The solution was added 4-aminobenzylphosphonic acid (150 mg) in tetrahydrofuran (5 ml) and treated under sonication conditions for 30 min at ambient temperatures. At the end of reaction, suspended solids in the solution were separated by a centrifuge technique and repeatedly washed with tetrahydrofuran and acetone. The resulting brown solids were dried in vacuum at 40° C. to afford the corresponding 4-aminobenzylphosphonic acid derivatives of C60, C60 [--NHC6H4CH2P(=O) (OH)3 ]n, (95 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 400 mg).
Quantity
150 mg
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5 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 2
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 3
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 4
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 5
1,8-Diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 6
1,8-Diazabicyclo[5.4.0]undec-7-ene

Citations

For This Compound
33,300
Citations
DJ Heldebrant, PG Jessop, CA Thomas… - The Journal of …, 2005 - ACS Publications
Amidines have been reported to react with CO 2 to form a stable and isolable zwitterionic adduct but previous studies were performed in the presence of at least some water. However, …
Number of citations: 376 pubs.acs.org
L Ma, D Dolphin - Tetrahedron, 1996 - Elsevier
Trialkylsilyl triflates promote the direct nucleophilic reaction of “non-nucleophilic DBU and DBN” with methyl pheophorbide a (1) to give substituted chlorin e 6 amides 3 and 4, where the …
Number of citations: 94 www.sciencedirect.com
HA Muathen - The Journal of Organic Chemistry, 1992 - ACS Publications
Bromination of aromatic compounds with elementally bromine is a well-known reaction. 1 Owing tothe hazards associated with bromine, several solid brominating agents have been …
Number of citations: 129 pubs.acs.org
CE Yeom, MJ Kim, BM Kim - Tetrahedron, 2007 - Elsevier
A convenient and versatile method was developed for aza-Michael addition using a substoichiometric amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Various nitrogen …
Number of citations: 189 www.sciencedirect.com
WC Shieh, S Dell, O Repic - The Journal of organic chemistry, 2002 - ACS Publications
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective nucleophilic catalyst for carboxylic acid esterification with dimethyl carbonate (DMC). The reaction pathway of this new class of …
Number of citations: 194 pubs.acs.org
X Liu, S Zhang, QW Song, XF Liu, R Ma, LN He - Green Chemistry, 2016 - pubs.rsc.org
A bifuncational catalytic system consisting of CaBr2 and 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) was developed for the efficient fixation of CO2 with epoxides to cyclic carbonates. …
Number of citations: 93 pubs.rsc.org
J Zheng, JH Lin, XY Deng, JC Xiao - Organic letters, 2015 - ACS Publications
Difluorocarbene derived from various carbene precursors could be effectively decomposed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This decomposition process was successfully …
Number of citations: 72 pubs.acs.org
AM Hyde, R Calabria, R Arvary, X Wang… - … Process Research & …, 2019 - ACS Publications
The widespread use of amidine and guanidine bases in synthetic chemistry merits a thorough understanding of their chemical properties. The propensity of these reagents to hydrolyze …
Number of citations: 54 pubs.acs.org
A Antoine John, Q Lin - The Journal of organic chemistry, 2017 - ACS Publications
A convenient method for the synthesis of symmetrical azobenzenes is reported. This one-step procedure involves treatment of anilines with N-chlorosuccinimide (NCS) and organic …
Number of citations: 66 pubs.acs.org
M Yoshida, T Mizuguchi… - Chemistry–A European …, 2012 - Wiley Online Library
This' ll fix it: Efficient fixation of atmospheric CO 2 has been achieved by the reaction of propargylic amines with a silver/DBU dual-catalyst system (see scheme). Various oxazolidinones …

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